3-o-(Methylsulfonyl)hexopyranose
Overview
Description
3-O-(Methylsulfonyl)hexopyranose is a chemical compound with the molecular formula C7H14O8S It is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(Methylsulfonyl)hexopyranose typically involves the functionalization of hexopyranose derivativesThe reaction is carried out under mild conditions to ensure the selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.
Chemical Reactions Analysis
Types of Reactions: 3-O-(Methylsulfonyl)hexopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the methylsulfonyl group or to alter other functional groups within the molecule.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the methylsulfonyl group with the nucleophile used .
Scientific Research Applications
3-O-(Methylsulfonyl)hexopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-O-(Methylsulfonyl)hexopyranose involves its interaction with various molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the hexopyranose ring. This can affect enzyme binding and activity, as well as interactions with other biomolecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as part of a larger molecular structure .
Comparison with Similar Compounds
- 3-O-(Methylsulfonyl)glucopyranose
- 3-O-(Methylsulfonyl)galactopyranose
- 3-O-(Methylsulfonyl)mannopyranose
Comparison: While these compounds share the methylsulfonyl group and the hexopyranose ring, their unique stereochemistry and functional group positioning can lead to different chemical and biological properties. For example, 3-O-(Methylsulfonyl)glucopyranose may have different solubility and reactivity compared to 3-O-(Methylsulfonyl)galactopyranose due to the orientation of hydroxyl groups .
Properties
IUPAC Name |
[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSBHCHONHCPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289613 | |
Record name | 3-o-(methylsulfonyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61135-45-3 | |
Record name | NSC62387 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-o-(methylsulfonyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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